Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate
Description
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate (CAS: 108715-11-3, molecular formula: C₁₅H₁₄ClNO₂) is a pyridine-based ester derivative with a 4-chlorophenyl substituent at the 6-position and a methyl group at the 2-position of the pyridine ring. The compound is synthesized via condensation reactions involving ethyl acetoacetate, ammonium acetate, and substituted enaminones in glacial acetic acid under reflux conditions .
Properties
IUPAC Name |
ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVNZWGMQHOLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358500 | |
| Record name | Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108715-11-3 | |
| Record name | Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using ethyl alcohol and an acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
Ethyl 6-(3,4-Dichlorophenyl)-2-Methylpyridine-3-Carboxylate
- Structural Difference : The phenyl ring at the 6-position bears 3,4-dichloro substituents instead of a single 4-chloro group.
- Synthesis : Similar reaction conditions (acetic acid, ammonium acetate, reflux) yield this compound, but the dichlorophenyl group increases steric bulk and electron-withdrawing effects .
- Applications : Intermediate for hydrazide derivatives with enhanced antibacterial activity compared to the 4-chlorophenyl analog, likely due to increased halogen-mediated lipophilicity .
Ethyl 6-(5-Bromobenzofuran-2-yl)-2-Methylpyridine-3-Carboxylate (Compound 11)
- Structural Difference : A bromobenzofuran moiety replaces the 4-chlorophenyl group, introducing π-conjugation and a heterocyclic system.
- Synthesis: Generated using ethyl 3-oxobutanoate and bromobenzofuran-containing enaminones under reflux .
Ethyl 4-Chloro-3-Formyl-5,6-Dihydro-2H-Pyridine-1-Carboxylate
- Structural Difference : A dihydropyridine ring with a formyl group at position 3 and a chlorine at position 4.
Functional Group Modifications
6-(Substitutedphenyl)-2-Methylpyridine-3-Carbohydrazides
Ethyl 6-(2-Mercapto-4-Methyl-1-Phenyl-1H-Imidazol-5-yl)-4-(4-Methoxyphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxylate (A6)
- Structural Difference : Incorporates a mercapto-imidazolyl group and a methoxyphenyl substituent.
- Pharmacological Relevance : Exhibits anti-breast cancer activity via binding to MCF-7 receptors (PDB: 1HI7), with DFT-QSAR studies highlighting the methoxy group’s role in enhancing binding affinity .
Comparative Physicochemical and Pharmacological Data
Key Research Findings
- Electronic Effects : Chlorine substituents on the phenyl ring increase electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions .
- Bioactivity Correlations : Methoxy and hydrazide groups improve pharmacological profiles by modulating lipophilicity and hydrogen-bonding interactions .
- Synthetic Flexibility : The pyridine-3-carboxylate scaffold supports diverse derivatization, enabling tailored applications in drug discovery .
Notes on Structural Validation and Computational Modeling
- Crystallographic Validation : Tools like SHELXL and SHELXS ensure accurate structural determination, critical for confirming substituent positions .
- DFT-QSAR Insights : Computational models predict that substituents altering electron density (e.g., Cl, OMe) significantly influence bioactivity by modulating binding energies .
Biological Activity
Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features an ethyl ester functional group and a chlorinated phenyl substituent, which may enhance its biological activity and solubility characteristics. The compound is primarily studied for its roles in medicinal chemistry, organic synthesis, and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains and fungi. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anticancer Properties : Some derivatives of this compound have been investigated for their anticancer potential, with studies indicating that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been explored as a potential anti-inflammatory agent. For example, related compounds have demonstrated the ability to inhibit prostaglandin E2 (PGE2) production in inflammatory models, suggesting a pathway for reducing inflammation .
The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer progression. For example, it has been suggested that it could act on cyclooxygenase enzymes or other key regulators in inflammatory pathways.
- Receptor Interaction : The chlorophenyl group may enhance binding affinity to certain receptors, leading to altered signaling pathways that can affect cell proliferation and survival .
Research Findings
Several studies have reported on the biological activities and mechanisms associated with this compound:
- Antimicrobial Study : A study evaluating various pyridine derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
- Anticancer Activity : Research on related compounds indicated that they could inhibit the growth of cancer cells by inducing apoptosis. For instance, one derivative showed an IC50 value of 123 nM in inhibiting TNFα reduction in an ex vivo model, highlighting its potential as an anti-cancer agent .
- Anti-inflammatory Research : In a study focused on inflammatory responses, compounds similar to this compound were shown to significantly reduce PGE2 levels in human blood assays, indicating their potential utility in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate | Chemical Structure | Antimicrobial, anticancer | Enhanced binding affinity due to fluorine substitution |
| Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | Chemical Structure | Similar activities | Different reactivity patterns compared to chlorinated analogs |
| Ethyl 6-(4-methylphenyl)-2-methylpyridine-3-carboxylate | Chemical Structure | Moderate activity | Variations in lipophilicity affecting pharmacokinetics |
Q & A
Q. What are the established synthetic routes for Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate, and how is its purity validated?
Methodological Answer: The compound is typically synthesized via a Michael addition reaction, as demonstrated in analogous pyridine derivatives (e.g., cyclohexenone synthesis in ). Ethyl acetoacetate reacts with a substituted chalcone under basic conditions (e.g., NaOH in ethanol). Post-synthesis, purity is confirmed using:
- High-Performance Liquid Chromatography (HPLC): Purity >95% is standard (e.g., 98.60% in ).
- Nuclear Magnetic Resonance (NMR): H and C NMR analyze substitution patterns (e.g., δ 2.12 ppm for methyl groups in ).
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 328.2 in ) validate molecular weight.
Q. How are spectroscopic and crystallographic techniques applied to characterize this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Resolves 3D conformation and disorder modeling (e.g., puckering parameters in using SHELX software ).
- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms functional groups (e.g., ester C=O stretch at ~1700 cm).
- Powder X-ray Diffraction (PXRD): Assesses crystallinity and phase purity.
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/methyl substituents) influence reactivity compared to pyridine analogs?
Methodological Answer: Comparative studies () show:
| Compound | Substituents | Reactivity Impact |
|---|---|---|
| Ethyl 6-(4-Cl-phenyl)-2-Me-pyridine-3-carboxylate | 6-Cl, 2-Me, 3-COOEt | Enhanced electron-withdrawing effects stabilize intermediates in nucleophilic substitution. |
| Ethyl 2-Me-pyridine-3-carboxylate | Lacks 6-Cl | Lower steric hindrance increases susceptibility to ring oxidation. |
| Ethyl 2,4-diMe-pyridine-3-carboxylate | Additional 4-Me | Steric bulk reduces regioselectivity in cross-coupling reactions. |
Q. How can conformational dynamics (e.g., ring puckering) be quantified using crystallographic data?
Methodological Answer: Cremer-Pople puckering coordinates ( ) are calculated from SCXRD data to describe non-planar ring systems. For example:
Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
Methodological Answer:
- Standardized Assay Conditions: Control variables like solvent (DMSO concentration), bacterial strain (Gram+ vs. Gram−), and incubation time.
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replace 4-Cl with CF) and test analogs ().
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with bioactivity.
Data Contradiction Analysis
Q. Why do computational and experimental logP values diverge for this compound?
Methodological Answer:
- Experimental logP: Determined via shake-flask method (octanol/water partitioning).
- Computational logP: Predicted using software (e.g., ChemAxon), which may overlook solvent-accessible surface area (SASA) effects from bulky substituents.
- Resolution: Cross-validate with reversed-phase HPLC retention times under standardized gradients.
Key Methodological Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
